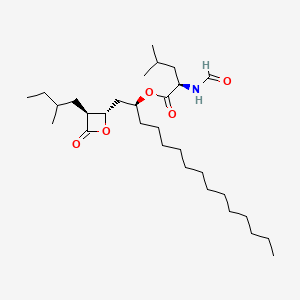
Isopentyl (2R)-Orlistat Tetradecyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopentyl (2R)-Orlistat Tetradecyl Ester is a synthetic ester compound. Esters are a class of organic compounds derived from carboxylic acids and alcohols. They are known for their pleasant odors and are widely used in various industries, including pharmaceuticals, cosmetics, and food.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopentyl (2R)-Orlistat Tetradecyl Ester typically involves the esterification of a carboxylic acid with an alcohol. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid . The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of esters like this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Isopentyl (2R)-Orlistat Tetradecyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, often catalyzed by acids or bases.
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid like hydrochloric acid (HCl) and water.
Basic Hydrolysis (Saponification): Uses a strong base like sodium hydroxide (NaOH).
Reduction: Typically involves LiAlH4 in anhydrous conditions.
Major Products
Hydrolysis: Produces the original carboxylic acid and alcohol.
Reduction: Yields the corresponding alcohol.
Transesterification: Forms a new ester and alcohol.
Scientific Research Applications
Isopentyl (2R)-Orlistat Tetradecyl Ester has various applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-obesity effects due to its structural similarity to Orlistat, a known lipase inhibitor.
Mechanism of Action
The mechanism of action of Isopentyl (2R)-Orlistat Tetradecyl Ester involves its interaction with specific molecular targets. For instance, if it acts as a lipase inhibitor, it would bind to the active site of the enzyme, preventing the breakdown of dietary fats into absorbable free fatty acids and monoglycerides . This inhibition can lead to reduced fat absorption and potential weight loss.
Comparison with Similar Compounds
Similar Compounds
Ethyl Acetate: A simple ester with a fruity odor, commonly used as a solvent.
Methyl Butyrate: Another ester with a pleasant smell, used in flavorings and perfumes.
Uniqueness
Isopentyl (2R)-Orlistat Tetradecyl Ester is unique due to its specific structural configuration and potential biological activity. Unlike simpler esters, it may have more complex interactions with biological systems, making it a compound of interest for pharmaceutical research.
Conclusion
This compound is a versatile ester with significant potential in various fields, from chemistry and biology to medicine and industry
Properties
Molecular Formula |
C30H55NO5 |
|---|---|
Molecular Weight |
509.8 g/mol |
IUPAC Name |
[(2S)-1-[(2S,3S)-3-(2-methylbutyl)-4-oxooxetan-2-yl]pentadecan-2-yl] (2R)-2-formamido-4-methylpentanoate |
InChI |
InChI=1S/C30H55NO5/c1-6-8-9-10-11-12-13-14-15-16-17-18-25(35-30(34)27(31-22-32)19-23(3)4)21-28-26(29(33)36-28)20-24(5)7-2/h22-28H,6-21H2,1-5H3,(H,31,32)/t24?,25-,26-,27+,28-/m0/s1 |
InChI Key |
HJYUNNNEBYSZMW-DSBKNIPBSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CC(C)CC)OC(=O)[C@@H](CC(C)C)NC=O |
Canonical SMILES |
CCCCCCCCCCCCCC(CC1C(C(=O)O1)CC(C)CC)OC(=O)C(CC(C)C)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















